The compound 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride is a complex organic molecule characterized by its unique structural features, including multiple methoxy groups and an isoquinoline moiety. This compound belongs to a class of compounds that may exhibit significant biological activities due to their intricate molecular architecture. The presence of both quinazoline and isoquinoline structures suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.
CP 100356 hydrochloride is believed to inhibit P-gp and BCRP by binding to their drug-binding pockets, thereby preventing them from recognizing and effluxing chemotherapeutic drugs. This allows the drugs to accumulate in higher concentrations within cancer cells, potentially enhancing their cytotoxicity []. The exact binding modes and interactions with these efflux pumps require further investigation.
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
The synthesis of this compound can be achieved through several methods:
The potential applications of this compound include:
Studies focusing on the interactions of this compound with biological macromolecules (e.g., proteins and nucleic acids) are crucial for understanding its mechanism of action. Techniques such as:
Such studies help in optimizing the compound for enhanced efficacy and reduced toxicity.
Several compounds share structural features with 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride. A comparison highlights its uniqueness:
This compound stands out due to its dual isoquinoline and quinazoline structure combined with specific methoxy substitutions, which may confer unique biological properties not found in simpler analogs.